

comparative transcriptomics Platyphylline hepatotoxic PAs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Platyphylline

CAS No.: 480-78-4

Cat. No.: S624033

Get Quote

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloid (PA)	Necine Base Type	Esterification Type	1,2-Unsaturation	Hepatotoxicity	Key Evidence from 28-day Rat Study (3.3 mg/kg bw)
Platyphylline	Platynecine	Monoester	No	Non-hepatotoxic	No histopathological changes; no significant gene expression changes [1]
Heliotrine	Heliotridine	Open diester	Yes	Hepatotoxic	Induced DNA damage response genes [1]
Senecionine	Retronecine	Cyclic diester	Yes	Hepatotoxic	Induced DNA damage response genes [1]

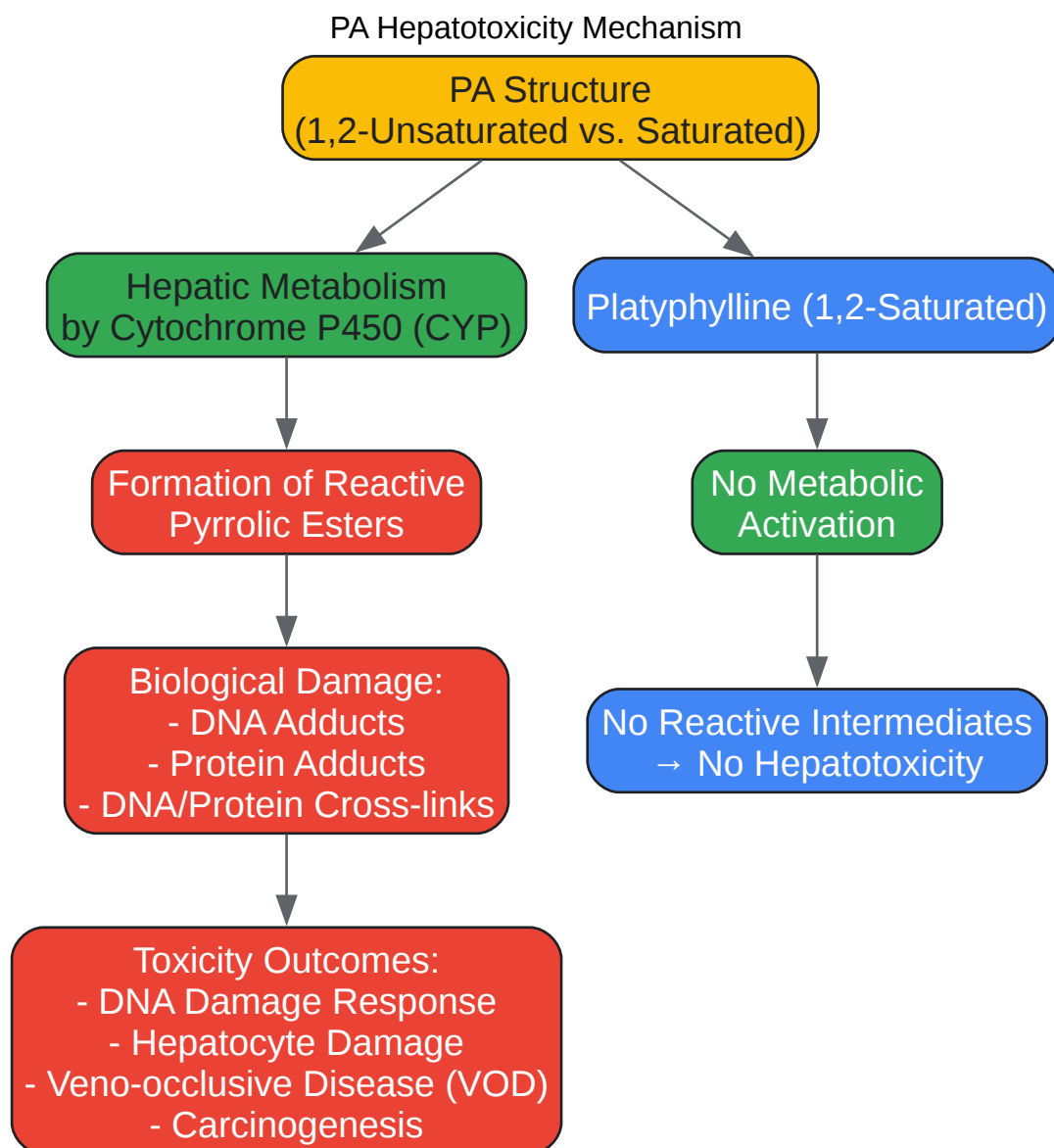
Pyrrolizidine Alkaloid (PA)	Necine Base Type	Esterification Type	1,2-Unsaturation	Hepatotoxicity	Key Evidence from 28-day Rat Study (3.3 mg/kg bw)
Lasiocarpine	Heliotridine	Open diester	Yes	Hepatotoxic	Induced DNA damage response genes [1]
Senkirkine	Otonecine	Cyclic diester	Yes	Hepatotoxic	Induced DNA damage response genes [1]
Echimidine	Heliotridine	Open diester (7-membered macrocycle)	Yes	Hepatotoxic	Induced DNA damage response genes [1]

Experimental Protocol for Key Findings

The primary data in the table above comes from a well-defined 28-day subacute feeding study [1]. Here is a detailed breakdown of its methodology:

- **Animal Model:** Male Fischer rats (F-344/DuCrI), 8-9 weeks old at study start [1].
- **Dosing and Administration:** The six PAs were administered daily by gavage (oral administration) for 28 days. Doses ranged from 0.1 to 3.3 mg/kg body weight to examine dose-response relationships [1].
- **Sample Collection and Analysis:**
 - **Histopathology:** Liver tissues were collected, fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of structural damage [1].
 - **Clinical Biochemistry:** Blood serum was analyzed for standard liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver cell damage [1].
 - **Transcriptomics:** Liver tissue underwent whole-genome microarray analysis. RNA was extracted and used for microarray analysis to identify Differentially Expressed Genes (DEGs). Bioinformatic analyses like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment were performed on the DEGs to identify affected biological processes [1].

This workflow, from in vivo dosing to multi-level analysis, provides a comprehensive dataset for hepatotoxicity assessment.



[Click to download full resolution via product page](#)

The diagram above illustrates the critical role of chemical structure in determining PA hepatotoxicity. The core mechanism, supported by the experimental data, is as follows [1]:

- **Structural Prerequisite:** The presence of a **1,2-unsaturated bond** in the necine base (common to heliotridine, retronecine, and otonecine types) is an absolute requirement for toxicity.
- **Metabolic Activation:** Hepatotoxic PAs are metabolized in the liver by cytochrome P450 (CYP) enzymes. This process oxidizes the 1,2-unsaturated base, leading to the formation of highly **reactive pyrrolic esters** (dehydroalkaloids).
- **Mechanism of Toxicity:** These reactive pyrrolic metabolites form adducts with cellular DNA and proteins, and cross-links between them. This direct chemical damage initiates a **DNA damage response**, leading to cell death, mutations, and the clinical manifestations of PA poisoning, such as hepatic sinusoidal occlusion (veno-occlusive disease) and cancer [1].
- **The Exception of Platyphylline:** As a platynecine-type PA, **platyphylline** lacks the critical 1,2-unsaturated bond. Consequently, it **cannot be metabolized** into reactive pyrrolic esters, which explains the absence of hepatotoxicity, histopathological changes, and significant gene expression alterations in the studies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat... [link.springer.com]

To cite this document: Smolecule. [comparative transcriptomics Platyphylline hepatotoxic PAs].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b624033#comparative-transcriptomics-platyphylline-hepatotoxic-pas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com